molecular formula C16H15ClN2O4 B5131062 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

Cat. No. B5131062
M. Wt: 334.75 g/mol
InChI Key: CTEPNYHCQBJRAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, also known as CDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. CDMA belongs to the class of organic compounds known as nitroanilines and is used primarily as a research tool to investigate various biochemical and physiological processes.

Mechanism of Action

The exact mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of protein kinase C, an enzyme that plays a key role in cell signaling and regulation. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to modulate the production of nitric oxide, a signaling molecule that plays a role in the regulation of blood pressure and immune function.
Biochemical and Physiological Effects:
2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, making it a promising candidate for the development of new antibiotics and antifungal agents. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to exhibit antitumor activity, inhibiting the growth of various cancer cell lines. Additionally, 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been shown to modulate the production of nitric oxide, which plays a key role in the regulation of blood pressure and immune function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is its broad-spectrum antibacterial and antifungal activity, which makes it a promising candidate for the development of new drugs. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been shown to possess antitumor activity, making it a potential candidate for the development of new cancer therapies. However, one of the limitations of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide is its relatively low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. One area of research could be the development of new drugs based on the structure of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide. Another area of research could be the investigation of the mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide, which could lead to the development of new drugs that target protein kinase C and nitric oxide production. Additionally, research could be conducted to investigate the potential use of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in the treatment of various diseases, such as cancer and bacterial infections.

Synthesis Methods

The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with 2-nitroaniline in the presence of acetic anhydride and sodium acetate. The resulting product is then purified through recrystallization to obtain 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide in its pure form.

Scientific Research Applications

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess antibacterial, antifungal, and antitumor properties, making it a promising candidate for the development of new drugs. 2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide has also been used as a research tool to investigate various physiological and biochemical processes, such as the inhibition of protein kinase C and the regulation of nitric oxide production.

properties

IUPAC Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O4/c1-10-7-11(2)16(12(17)8-10)23-9-15(20)18-13-5-3-4-6-14(13)19(21)22/h3-8H,9H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTEPNYHCQBJRAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=CC=CC=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-4,6-dimethylphenoxy)-N-(2-nitrophenyl)acetamide

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